Cas no 1010068-84-4 (4-bromo-6-phenyldibenzo[b,d]furan)
4-bromo-6-phenyldibenzo[b,d]furan Chemical and Physical Properties
Names and Identifiers
-
- 4-bromo-6-phenyldibenzo[b,d]furan
- 4-Bromo-6-phenyldibenzofuran
- Dibenzofuran, 4-bromo-6-phenyl-
- F18805
- 6-bromo-10-phenyl-8-oxatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),3,5,10,12-hexaene
- MFCD31556237
- SCHEMBL15852945
- BS-53437
- DB-412425
- 1010068-84-4
-
- Inchi: 1S/C18H11BrO/c19-16-11-5-10-15-14-9-4-8-13(17(14)20-18(15)16)12-6-2-1-3-7-12/h1-11H
- InChI Key: MPSDYLBAJCSIMR-UHFFFAOYSA-N
- SMILES: O1C2=C(C3=CC=CC=C3)C=CC=C2C2=CC=CC(Br)=C12
Computed Properties
- Exact Mass: 321.99933g/mol
- Monoisotopic Mass: 321.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 323.2g/mol
- XLogP3: 6
- Topological Polar Surface Area: 13.1Ų
4-bromo-6-phenyldibenzo[b,d]furan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB504832-1g |
4-Bromo-6-phenyldibenzo[b,d]furan; . |
1010068-84-4 | 1g |
€93.80 | 2025-04-22 | ||
| abcr | AB504832-5g |
4-Bromo-6-phenyldibenzo[b,d]furan; . |
1010068-84-4 | 5g |
€163.90 | 2025-04-22 | ||
| abcr | AB504832-25g |
4-Bromo-6-phenyldibenzo[b,d]furan; . |
1010068-84-4 | 25g |
€430.70 | 2025-04-22 | ||
| 1PlusChem | 1P01X8JO-1g |
4-Bromo-6-phenyldibenzo[b,d]furan |
1010068-84-4 | 97% | 1g |
$15.00 | 2023-12-27 | |
| Chemenu | CM531543-100g |
4-Bromo-6-phenyldibenzofuran |
1010068-84-4 | 99% | 100g |
$923 | 2023-03-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1251994-100g |
4-Bromo-6-phenyldibenzofuran |
1010068-84-4 | 99% | 100g |
¥7202 | 2023-04-17 | |
| Ambeed | A548079-1g |
4-Bromo-6-phenyldibenzo[b,d]furan |
1010068-84-4 | 97% | 1g |
$20.0 | 2025-02-21 | |
| Ambeed | A548079-5g |
4-Bromo-6-phenyldibenzo[b,d]furan |
1010068-84-4 | 97% | 5g |
$67.0 | 2025-02-21 | |
| Ambeed | A548079-25g |
4-Bromo-6-phenyldibenzo[b,d]furan |
1010068-84-4 | 97% | 25g |
$246.0 | 2025-02-21 |
4-bromo-6-phenyldibenzo[b,d]furan Suppliers
4-bromo-6-phenyldibenzo[b,d]furan Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 4-bromo-6-phenyldibenzo[b,d]furan
Comprehensive Overview of 4-Bromo-6-phenyldibenzo[b,d]furan (CAS No. 1010068-84-4): Properties, Applications, and Research Insights
4-Bromo-6-phenyldibenzo[b,d]furan (CAS No. 1010068-84-4) is a specialized organic compound gaining attention in advanced material science and pharmaceutical research. This heterocyclic aromatic molecule features a dibenzo[b,d]furan core substituted with a bromine atom at the 4-position and a phenyl group at the 6-position, creating unique electronic properties ideal for optoelectronic applications and catalysis. Researchers are increasingly exploring its role in OLED materials, where its high thermal stability and tunable luminescence make it valuable for next-generation displays.
The synthesis of 4-bromo-6-phenyldibenzo[b,d]furan typically involves palladium-catalyzed cross-coupling reactions, a topic frequently searched in organic chemistry forums. Recent studies highlight its potential as a building block for covalent organic frameworks (COFs), addressing the growing demand for porous materials in gas storage and separation technologies. With the rise of green chemistry trends, scientists are optimizing solvent-free methods to produce this compound, aligning with sustainability goals in chemical manufacturing.
In pharmaceutical contexts, the dibenzo[b,d]furan scaffold is investigated for bioactive molecule design, particularly in kinase inhibitor development. While CAS 1010068-84-4 itself isn’t a drug candidate, its structural features inspire medicinal chemistry strategies. Computational studies using AI-driven molecular modeling (a hot topic in drug discovery communities) predict its derivatives could modulate protein-protein interactions, a key focus area in cancer therapeutics research.
Analytical characterization of 4-bromo-6-phenyldibenzo[b,d]furan employs advanced techniques like HPLC-MS and X-ray crystallography, frequently discussed in analytical chemistry circles. Its UV-Vis absorption spectrum shows peaks near 280 nm and 340 nm, making it relevant for photocatalysis studies—a trending subject in renewable energy research. The compound’s crystallographic data (often queried in materials science databases) reveals planar geometry conducive to π-stacking interactions.
Industrial interest in CAS 1010068-84-4 connects to the broader electronic materials market, projected to grow at 8.2% CAGR through 2030. Its derivatives show promise in organic thin-film transistors (OTFTs), addressing searches about flexible electronics. Environmental studies confirm its low ecotoxicity profile, a critical factor for REACH compliance—a frequent concern among chemical industry professionals.
Emerging applications include its use as a ligand in transition metal complexes for homogeneous catalysis, a niche but growing field in fine chemical synthesis. Patent analyses reveal increasing filings involving brominated dibenzofuran derivatives, particularly for light-emitting materials—a response to the MicroLED technology boom. Safety data sheets emphasize standard laboratory precautions, with no significant handling hazards under normal conditions.
For researchers sourcing 4-bromo-6-phenyldibenzo[b,d]furan, purity standards (>98% by HPLC) are crucial for reproducible results—a common discussion point in research chemical marketplaces. Storage recommendations (-20°C under argon atmosphere) reflect best practices for air-sensitive compounds, a topic with rising search volume among chemistry students and professionals.
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